3-fluoro-N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
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Description
3-fluoro-N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C19H14F2N4O2S and its molecular weight is 400.4. The purity is usually 95%.
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Scientific Research Applications
Potential Antimicrobial and Antiviral Activities
Research has demonstrated the synthesis and exploration of various fluorine-substituted compounds for potential antimicrobial and antiviral activities. For instance, studies on fluorine substituted 1,2,4-triazinones, structurally related yet distinct from the query compound, have highlighted their potential as anti-HIV-1 and CDK2 inhibitors, showing significant anti-HIV activity in MT-4 cells and considerable CDK2 inhibition, suggesting a pathway for the development of dual-function compounds with both antiviral and anticancer capabilities (Makki, Abdel-Rahman, & Khan, 2014). Similarly, compounds bearing fluorine elements and synthesized from fluorophenyl pyridazinyl ketones have shown high activity against various microbial strains, indicating the potential of fluorine-containing compounds in antimicrobial research (Bawazir & Abdel-Rahman, 2018).
Synthesis of Fluorinated Compounds for Antimicrobial Use
Further synthesis of fluorinated benzothiazolo imidazole compounds has shown promising antimicrobial activity, suggesting the utility of fluorine substitution in enhancing antimicrobial properties of chemical compounds (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011). The development of new fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs underlines the significance of specific fluorinated compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Exploration in Cancer and Enzyme Inhibition
A structure−activity relationship study around the S1 subsite of human Aminopeptidase N indicated that fluorinated compounds might play a significant role in inhibiting enzymes that are critical in cancer metastasis and angiogenesis, highlighting another area of potential application for such compounds (Lee, Drinkwater, McGowan, & Scammells, 2020).
Fluorinated Compounds as Selective Kinase Inhibitors
Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified potent and selective Met kinase inhibitors, demonstrating the role of fluorinated compounds in selective enzyme inhibition, which is crucial for developing targeted cancer therapies (Schroeder et al., 2009).
Properties
IUPAC Name |
3-fluoro-N-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O2S/c20-13-5-3-4-12(10-13)19(27)23-16-8-9-18(25-24-16)28-11-17(26)22-15-7-2-1-6-14(15)21/h1-10H,11H2,(H,22,26)(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZGPGVRXYNSDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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